Cas no 61220-58-4 (2-(6-Chloro-1H-indol-3-yl)acetonitrile)

2-(6-Chloro-1H-indol-3-yl)acetonitrile is a versatile indole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a chloro-substituted indole core coupled with an acetonitrile functional group, making it a valuable intermediate for constructing complex heterocyclic compounds. The chloro substituent enhances reactivity in cross-coupling reactions, while the nitrile group offers further derivatization potential. This compound is particularly useful in the development of biologically active molecules, including potential drug candidates. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard laboratory conditions further contributes to its practicality in research and industrial settings.
2-(6-Chloro-1H-indol-3-yl)acetonitrile structure
61220-58-4 structure
Product Name:2-(6-Chloro-1H-indol-3-yl)acetonitrile
CAS No:61220-58-4
MF:C10H7ClN2
MW:190.628980875015
MDL:MFCD03428598
CID:501968
PubChem ID:20575275
Update Time:2025-06-13

2-(6-Chloro-1H-indol-3-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Chloro-1H-indol-3-yl)acetonitrile
    • 1H-Indole-3-acetonitrile,6-chloro-
    • 6-Chloroindole-3-acetonitrile
    • MFCD03428598
    • Z410711530
    • DB-359520
    • 6-Chloro-3-indoleacetonitrile
    • EN300-60376
    • AS-44123
    • C-4355
    • CS-0252457
    • AKOS005258780
    • 61220-58-4
    • SCHEMBL6198753
    • (6-chloro-1H-indol-3-yl)acetonitrile
    • DTXSID30608896
    • RWEBGNJFKXWENX-UHFFFAOYSA-N
    • MDL: MFCD03428598
    • Inchi: 1S/C10H7ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2
    • InChI Key: RWEBGNJFKXWENX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC=C2CC#N

Computed Properties

  • Exact Mass: 190.03000
  • Monoisotopic Mass: 190.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.6A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.361
  • Boiling Point: 406.5°C at 760 mmHg
  • Flash Point: 199.7°C
  • Refractive Index: 1.679
  • PSA: 39.58000
  • LogP: 2.88738

2-(6-Chloro-1H-indol-3-yl)acetonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(6-Chloro-1H-indol-3-yl)acetonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:61220-58-4)2-(6-Chloro-1H-indol-3-yl)acetonitrile
Order Number:A833108
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:31
Price ($):1496.0
Email:sales@amadischem.com

Additional information on 2-(6-Chloro-1H-indol-3-yl)acetonitrile

Recent Advances in the Study of 2-(6-Chloro-1H-indol-3-yl)acetonitrile (CAS: 61220-58-4) in Chemical Biology and Pharmaceutical Research

2-(6-Chloro-1H-indol-3-yl)acetonitrile (CAS: 61220-58-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of indole-based pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-(6-Chloro-1H-indol-3-yl)acetonitrile as a precursor for the synthesis of novel indole derivatives with potent anticancer properties. The study demonstrated that modifications at the indole core, particularly at the 3-position, significantly enhanced the compound's ability to inhibit cancer cell proliferation. The researchers employed a combination of computational modeling and in vitro assays to identify the most promising derivatives, with some showing IC50 values in the nanomolar range against breast and lung cancer cell lines.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 2-(6-Chloro-1H-indol-3-yl)acetonitrile was used to develop selective serotonin receptor modulators. The study revealed that the compound's nitrile group plays a crucial role in binding to serotonin receptors, making it a valuable scaffold for designing new antidepressants and anxiolytics. The researchers also noted that the chloro substituent at the 6-position improved metabolic stability, a critical factor in drug development.

Recent synthetic methodologies have also focused on improving the efficiency of producing 2-(6-Chloro-1H-indol-3-yl)acetonitrile. A 2023 study in Organic Process Research & Development described a novel catalytic system that reduced reaction times and improved yields by over 20%. This advancement is particularly relevant for scaling up production in pharmaceutical manufacturing, where cost-effectiveness and reproducibility are paramount.

In addition to its pharmaceutical applications, 2-(6-Chloro-1H-indol-3-yl)acetonitrile has shown promise in agrochemical research. A 2024 study in Pest Management Science demonstrated its utility as a precursor for developing new insecticides with reduced environmental toxicity. The study highlighted the compound's ability to target specific insect enzymes while exhibiting minimal effects on non-target organisms, addressing a critical need for sustainable pest control solutions.

Looking ahead, researchers are exploring the potential of 2-(6-Chloro-1H-indol-3-yl)acetonitrile in emerging areas such as PROTAC (Proteolysis Targeting Chimeras) technology and covalent inhibitor design. Its unique chemical properties make it an attractive candidate for these innovative therapeutic approaches, which could revolutionize treatment strategies for various diseases. Future studies are expected to further elucidate its mechanism of action and expand its applications in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:61220-58-4)2-(6-Chloro-1H-indol-3-yl)acetonitrile
A833108
Purity:99%
Quantity:25g
Price ($):1496.0
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